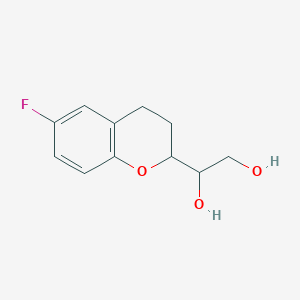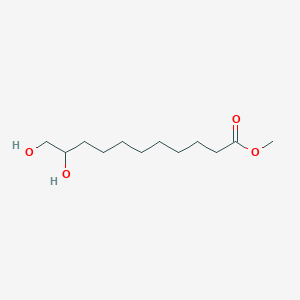
Methyl 10,11-dihydroxyundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-10,11-Dihydroxyundecanoat ist eine organische Verbindung mit der Summenformel C12H24O4. Es ist ein Derivat der Undecansäure, mit zwei Hydroxylgruppen an den Positionen 10 und 11 sowie einer Methylestergruppe.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-10,11-Dihydroxyundecanoat kann aus Methyl-Undecenoat in einem zweistufigen Prozess synthetisiert werden. Der erste Schritt beinhaltet die Epoxidierung der internen Doppelbindung von Methyl-Undecenoat unter Verwendung von meta-Chlorperoxybenzoesäure (m-CPBA) in Dichlormethan (DCM) bei Raumtemperatur. Der zweite Schritt ist die Ringöffnung der Epoxygruppen unter sauren Bedingungen, um die gewünschte Dihydroxyverbindung zu erhalten .
Industrielle Produktionsmethoden
In industriellen Umgebungen kann die Synthese von Methyl-10,11-Dihydroxyundecanoat durch Optimierung der Reaktionsbedingungen und die Verwendung von kontinuierlichen Strömungsreaktoren skaliert werden. Die Verwendung von Katalysatoren wie Zinksalzen oder Natriummethoxid kann die Effizienz des Polykondensationsprozesses verbessern und zu höheren Ausbeuten und Reinheiten des Endprodukts führen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 10,11-dihydroxyundecanoate can be synthesized from methyl undecenoate through a two-step process. The first step involves the epoxidation of the internal double bond of methyl undecenoate using meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (DCM) at room temperature. The second step is the ring-opening of the epoxy groups under acidic conditions to yield the desired dihydroxy compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as zinc acetate or sodium methoxide can enhance the efficiency of the polycondensation process, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-10,11-Dihydroxyundecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Carbonsäuren zu bilden.
Reduktion: Die Estergruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) sind übliche Reduktionsmittel.
Substitution: Tosylchlorid (TsCl) in Gegenwart einer Base kann Hydroxylgruppen in Tosylate umwandeln, die dann nukleophile Substitutionen eingehen können.
Hauptprodukte, die gebildet werden
Oxidation: Ketone oder Carbonsäuren.
Reduktion: Alkohole.
Substitution: Tosylate oder andere substituierte Derivate.
Wissenschaftliche Forschungsanwendungen
Methyl-10,11-Dihydroxyundecanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Materialwissenschaft: Die Fähigkeit der Verbindung, Polyester zu bilden, macht sie wertvoll bei der Entwicklung neuer Materialien mit maßgeschneiderten Eigenschaften.
Biologie und Medizin: Seine Derivate können bei der Synthese von bioaktiven Molekülen und Pharmazeutika verwendet werden.
Industrie: Es wird bei der Herstellung von Schmiermitteln, Tensiden und Weichmachern verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-10,11-Dihydroxyundecanoat beinhaltet in erster Linie seine Fähigkeit, Polykondensationsreaktionen einzugehen. Die Hydroxylgruppen reagieren mit anderen Monomeren unter Bildung von Esterbindungen, was zur Bildung von hyperverzweigten Polyestern führt. Diese Polyester weisen einen hohen Verzweigungsgrad auf, der dem Material einzigartige physikalische und chemische Eigenschaften verleiht .
Wirkmechanismus
The mechanism of action of methyl 10,11-dihydroxyundecanoate primarily involves its ability to undergo polycondensation reactions. The hydroxyl groups react with other monomers to form ester linkages, resulting in the formation of hyperbranched polyesters. These polyesters have a high degree of branching, which imparts unique physical and chemical properties to the material .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-10-Hydroxyundecanoat: Ähnliche Struktur, aber nur mit einer Hydroxylgruppe.
Methyl-Ricinoleat: Enthält eine Hydroxylgruppe an der 12. Position und eine Estergruppe.
Methyl-10,11-Dihydroxydecanoat: Ähnliche Struktur, aber mit einer kürzeren Kohlenstoffkette.
Einzigartigkeit
Methyl-10,11-Dihydroxyundecanoat ist einzigartig durch das Vorhandensein von zwei Hydroxylgruppen an benachbarten Positionen, die die Bildung von hyperverzweigten Polyestern mit besonderen Eigenschaften ermöglichen. Dies macht es besonders wertvoll bei der Entwicklung von fortschrittlichen Materialien und Polymeren .
Eigenschaften
CAS-Nummer |
24724-06-9 |
|---|---|
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
methyl 10,11-dihydroxyundecanoate |
InChI |
InChI=1S/C12H24O4/c1-16-12(15)9-7-5-3-2-4-6-8-11(14)10-13/h11,13-14H,2-10H2,1H3 |
InChI-Schlüssel |
TYZUVPXYKZKGPK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



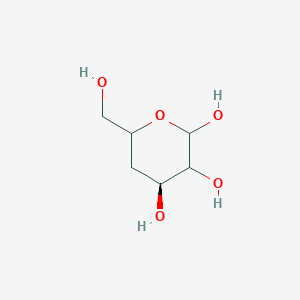
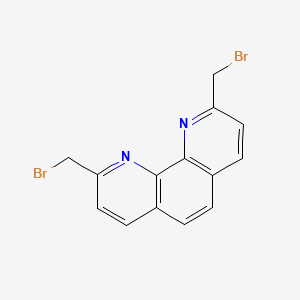
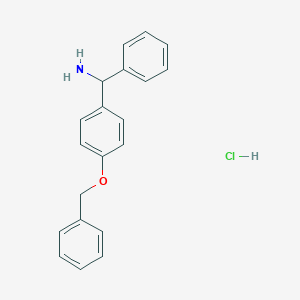
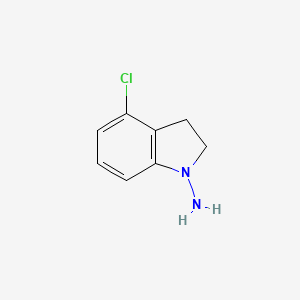
![[5-(2-amino-3-ethoxy-3-oxopropyl)-1H-imidazol-2-yl]sulfanylformic acid;dihydrochloride](/img/structure/B12285498.png)
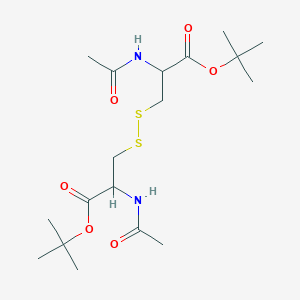
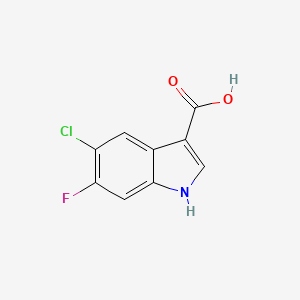
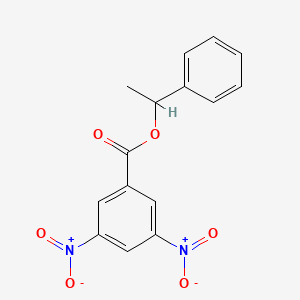
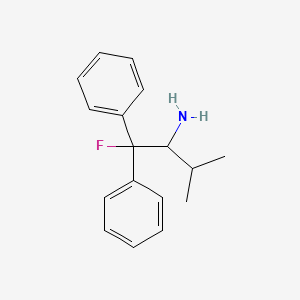
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]benzoyl]amino]hexanoic acid](/img/structure/B12285526.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12285530.png)
![2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol chloride](/img/structure/B12285539.png)
